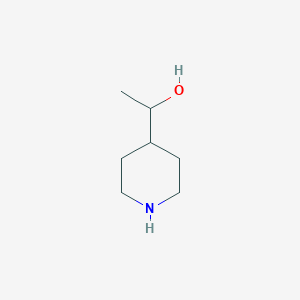

1-(4-Piperidyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 360205. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(9)7-2-4-8-5-3-7/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJKRLGXVKYIGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60320478 | |

| Record name | 1-piperidin-4-ylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60320478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6457-48-3 | |

| Record name | 6457-48-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-piperidin-4-ylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60320478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(piperidin-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Piperidyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Piperidyl)ethanol, also known as 4-piperidineethanol, is a versatile heterocyclic amine derivative with significant applications in medicinal chemistry and organic synthesis. It serves as a crucial building block in the development of various pharmaceuticals, including central nervous system agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing experimental protocols for their determination and presenting quantitative data in a structured format. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Structure

-

IUPAC Name: 2-(Piperidin-4-yl)ethanol

-

Synonyms: 4-Piperidineethanol, 2-(4-Piperidyl)ethanol, 4-(2-Hydroxyethyl)piperidine[1][2][3]

-

Chemical Structure:

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Physical State | White to off-white low melting crystalline solid or colorless to pale yellow liquid at room temperature.[1][3][5] | [1][3][5] |

| Melting Point | 45-50 °C | [3][5] |

| Boiling Point | 131-136 °C at 17 mmHg | [3] |

| Density | 1.0059 g/cm³ at 15 °C | [3] |

| Refractive Index (n20/D) | 1.4902 | [3] |

| Solubility | Soluble in water. Slightly soluble in chloroform and methanol. | [1] |

| pKa | 15.10 ± 0.10 (Predicted) | [1] |

| LogP | 0.69720 | [3] |

Experimental Protocols for Physicochemical Property Determination

Detailed methodologies for determining the key physicochemical properties of this compound are provided below.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

-

Apparatus: Digital melting point apparatus, capillary tubes.

-

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/min for a preliminary determination.

-

For an accurate measurement, the apparatus is cooled, and a fresh sample is heated at a slower rate of 1-2 °C/min as the temperature approaches the approximate melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

-

Boiling Point Determination

The boiling point at reduced pressure is determined using a distillation apparatus.

-

Apparatus: Short-path distillation apparatus, vacuum pump, manometer, heating mantle, thermometer.

-

Procedure:

-

A sample of this compound is placed in the distillation flask with a boiling chip.

-

The apparatus is assembled, and the system is evacuated to the desired pressure (e.g., 17 mmHg).

-

The sample is heated gently.

-

The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that pressure.

-

Solubility Assessment

A qualitative assessment of solubility in various solvents is performed.

-

Apparatus: Test tubes, vortex mixer.

-

Procedure:

-

Approximately 10 mg of this compound is added to 1 mL of the solvent (water, chloroform, methanol) in a test tube.

-

The mixture is agitated using a vortex mixer for 1 minute.

-

The mixture is visually inspected for the dissolution of the solid.

-

pKa Determination

The acid dissociation constant (pKa) is determined by potentiometric titration.

-

Apparatus: pH meter, burette, magnetic stirrer, beaker.

-

Procedure:

-

A known concentration of this compound is dissolved in deionized water.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

-

LogP Determination

The octanol-water partition coefficient (LogP) is determined using the shake-flask method followed by HPLC analysis.

-

Apparatus: Separatory funnel, mechanical shaker, HPLC system with a UV detector.

-

Procedure:

-

A known amount of this compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

-

The mixture is shaken in a separatory funnel for a set period to allow for partitioning.

-

The mixture is allowed to stand until the two phases completely separate.

-

The concentration of the compound in both the n-octanol and water phases is determined using a calibrated HPLC method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

-

Synthesis and Spectroscopic Characterization

Synthesis

This compound can be synthesized via the reduction of 4-piperidineacetic acid. A representative synthesis workflow is depicted below.[6]

Caption: Synthesis workflow for this compound via reduction.

Spectroscopic Data

-

Technique: Fourier Transform Infrared (FTIR) spectroscopy, Attenuated Total Reflectance (ATR).

-

Sample Preparation: The sample can be analyzed as a neat liquid or a KBr pellet.

-

Expected Absorptions:

-

O-H stretch: Broad peak around 3300-3400 cm⁻¹ (alcohol)

-

N-H stretch: Peak around 3300-3500 cm⁻¹ (secondary amine)

-

C-H stretch: Peaks around 2850-2950 cm⁻¹ (aliphatic)

-

C-O stretch: Peak around 1050-1150 cm⁻¹ (primary alcohol)

-

Predicted NMR data is available, though experimental spectra would be required for definitive structural confirmation.

-

¹H NMR (Predicted): Chemical shifts would be expected for the protons on the piperidine ring, the ethyl chain, and the hydroxyl and amine groups.

-

¹³C NMR (Predicted): Signals corresponding to the carbon atoms of the piperidine ring and the ethyl group would be observed.

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

-

Expected Fragmentation: The mass spectrum would show the molecular ion peak (M⁺) at m/z 129, along with characteristic fragment ions resulting from the loss of functional groups.

Biological and Pharmaceutical Relevance

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.[7] Its structural motif, a piperidine ring coupled with an ethanol side chain, is a common feature in compounds targeting the central nervous system.[3] It is utilized in the development of:

-

Antipsychotics

-

Antidepressants

-

Analgesics[7]

The physicochemical properties outlined in this guide are fundamental to understanding its reactivity, bioavailability, and suitability for various pharmaceutical formulations.

Safety and Handling

This compound is classified as an irritant.[4] It may cause skin irritation, serious eye irritation, and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound. The tabulated data, along with the experimental and synthesis protocols, offer a comprehensive resource for scientists and researchers. A thorough understanding of these properties is essential for the effective utilization of this compound in pharmaceutical research and development, as well as in broader chemical synthesis applications.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a compound like this compound.

Caption: General workflow for physicochemical characterization.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Piperidineethanol | C7H15NO | CID 73953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 4-Piperidineethanol | 622-26-4 [amp.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Piperidyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Piperidyl)ethanol, a piperidine derivative of interest in medicinal chemistry. The document outlines a detailed synthetic pathway, experimental protocols, and a summary of analytical data for the characterization of the final compound. Furthermore, it explores the potential biological relevance of piperidine-containing molecules within the central nervous system.

Introduction

Piperidine and its derivatives are privileged scaffolds in drug discovery, appearing in a wide array of approved pharmaceuticals and biologically active compounds. Their conformational flexibility and ability to engage in diverse molecular interactions make them attractive building blocks for the design of novel therapeutics targeting a range of conditions, including those affecting the central nervous system (CNS). This compound, a secondary alcohol appended to a piperidine ring, represents a valuable synthon for the elaboration into more complex molecules with potential therapeutic applications. This guide details a reliable synthetic route to this compound and the analytical methods for its thorough characterization.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with the reduction of a commercially available pyridine precursor, followed by the catalytic hydrogenation of the pyridine ring.

Synthesis Workflow

The overall synthetic strategy is depicted in the workflow diagram below.

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(4-Pyridyl)ethanol

This procedure outlines the reduction of 4-pyridineacetic acid ethyl ester to 2-(4-pyridyl)ethanol using lithium aluminum hydride.

-

Materials:

-

4-Pyridineacetic acid ethyl ester (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (0.6 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

15% (v/v) Sodium hydroxide solution

-

Celite®

-

Nitrogen or Argon gas for inert atmosphere

-

-

Procedure:

-

A three-neck round-bottom flask, equipped with a magnetic stirrer and a dropping funnel, is flushed with nitrogen.

-

Anhydrous THF is added to the flask, followed by the dissolution of 4-pyridineacetic acid ethyl ester.

-

The solution is cooled to 0 °C in an ice bath.

-

A 1.0 M solution of lithium aluminum hydride in THF is added dropwise to the stirred solution at 0 °C. The reaction mixture will typically turn yellow.

-

After the addition is complete, the reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

The resulting mixture is allowed to warm to room temperature and stirred for approximately 4 hours.

-

The mixture is then filtered through a pad of Celite® to remove the aluminum salts.

-

The filtrate is concentrated under reduced pressure to yield 2-(4-pyridyl)ethanol, which can be used in the next step without further purification.

-

Step 2: Synthesis of this compound by Catalytic Hydrogenation

This procedure describes the hydrogenation of the pyridine ring of 2-(4-pyridyl)ethanol to yield the target piperidine derivative.

-

Materials:

-

2-(4-Pyridyl)ethanol (1.0 eq)

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethanol

-

Sulfuric acid (optional, as an additive)

-

High-pressure hydrogenation reactor (e.g., Parr shaker)

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

The 2-(4-pyridyl)ethanol is dissolved in ethanol in a suitable high-pressure reactor vessel.

-

The 10% Pd/C catalyst is carefully added to the solution. Optionally, a catalytic amount of sulfuric acid can be added to facilitate the reduction.

-

The reactor is sealed and purged several times with an inert gas to remove air.

-

The reactor is then pressurized with hydrogen gas to approximately 6 bar.

-

The reaction mixture is stirred vigorously at 30 °C. The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Upon completion, the reactor is carefully vented and purged with an inert gas.

-

The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The crude product can be purified by distillation or column chromatography on silica gel.

-

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | 131-136 °C at 17 mmHg |

| Melting Point | 45-50 °C |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on analysis of its structural features and comparison with similar compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.65 | t | 2H | -CH₂-OH |

| ~3.05 | d | 2H | Piperidine H (axial, adjacent to N) |

| ~2.55 | t | 2H | Piperidine H (equatorial, adjacent to N) |

| ~1.70 | d | 2H | Piperidine H (axial) |

| ~1.50 | m | 1H | Piperidine H (methine) |

| ~1.45 | t | 2H | -CH₂-CH₂-OH |

| ~1.15 | qd | 2H | Piperidine H (equatorial) |

| Variable | br s | 2H | -NH, -OH |

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~61.0 | -CH₂-OH |

| ~46.5 | Piperidine C2, C6 |

| ~39.0 | -CH₂-CH₂-OH |

| ~35.0 | Piperidine C4 |

| ~32.0 | Piperidine C3, C5 |

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3300-3400 (broad) | O-H stretch (alcohol) |

| 3200-3300 (broad) | N-H stretch (secondary amine) |

| 2850-2950 | C-H stretch (aliphatic) |

| 1440-1470 | C-H bend (alkane) |

| 1050-1150 | C-O stretch (primary alcohol) |

Table 5: Expected Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Ion |

| 129 | [M]⁺ (Molecular ion) |

| 112 | [M - OH]⁺ |

| 98 | [M - CH₂OH]⁺ |

| 84 | [Piperidine ring fragment]⁺ |

Biological Context and Potential Signaling Pathways

Piperidine-containing compounds are known to interact with a variety of targets within the central nervous system.[1] For instance, some piperidine alkaloids, such as piperine, have demonstrated anticonvulsant properties.[2][3] The proposed mechanism for this activity involves the modulation of voltage-gated ion channels, specifically sodium (Na⁺) channels.[2][3]

General Mechanism of Neuronal Modulation

The diagram below illustrates a simplified signaling pathway of neuronal excitation and a potential point of intervention for a piperidine-based modulator. In a typical neuron, the influx of Na⁺ ions through voltage-gated channels leads to depolarization and the propagation of an action potential. Molecules that can block or modulate these channels can therefore reduce neuronal excitability, a mechanism relevant to conditions like epilepsy.

Caption: Potential mechanism of neuronal modulation.

While the specific biological targets of this compound have not been extensively elucidated, its structural similarity to other neuroactive piperidines suggests its potential to interact with CNS receptors or ion channels. Further research is warranted to explore the pharmacological profile of this and related compounds.

References

Technical Guide to the Crystal Structure Analysis of Piperidine Derivatives: A Methodological Overview

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the definitive methodologies for the crystal structure analysis of small organic molecules, with a conceptual focus on 1-(4-Piperidyl)ethanol and its derivatives. While a specific, publicly available crystal structure for this compound was not identified in the course of this review, this guide provides the complete experimental workflow and uses a relevant piperidine-containing compound to illustrate the nature of crystallographic data.

Introduction: The Significance of Crystal Structure in Drug Development

Single-crystal X-ray diffraction is a powerful and unambiguous analytical method for determining the absolute three-dimensional structure of molecules.[1][2] For pharmaceutical compounds and intermediates like this compound, understanding the precise atomic arrangement, molecular geometry, and intermolecular interactions is critical. This knowledge influences key properties such as solubility, stability, and bioavailability, and is fundamental for rational drug design and the characterization of different polymorphic forms.[2]

This compound, featuring a piperidine ring attached to an ethanol group, is a versatile building block in organic synthesis, particularly in pharmaceutical chemistry.[3][4] Its structural characteristics, including the potential for hydrogen bonding via the hydroxyl group and the nitrogen atom of the piperidine ring, make its solid-state conformation a subject of significant interest.

Illustrative Crystallographic Data: The Case of Droperidol-Ethanol (1/1)

To demonstrate the type of quantitative data obtained from a crystal structure analysis, the parameters for droperidol-ethanol (1/1) are presented below. This compound is a more complex molecule but contains a substituted piperidine ring and an ethanol solvate, making it a relevant example.

| Parameter | Value |

| Compound Name | Droperidol-Ethanol (1/1) |

| Chemical Formula | C₂₂H₂₂FN₃O₂·C₂H₆O |

| Molecular Weight | 426.3 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 6.083(3) Å |

| b = 10.296(1) Å | |

| c = 16.018(2) Å | |

| α = 100.93(1)° | |

| β = 92.72(2)° | |

| γ = 96.27(2)° | |

| Volume (V) | 976.7 ų |

| Z (Molecules/Unit Cell) | 2 |

| Calculated Density (Dx) | 1.45 g/cm³ |

| Radiation Wavelength | 0.71073 Å (Mo Kα) |

| Temperature | 90(2) K |

| Final R-factor | 0.046 for 2261 observed reflections |

| Data sourced from the crystal structure of droperidol-ethanol (1/1)[5]. |

Experimental Protocols for Crystal Structure Determination

The determination of a small molecule's crystal structure follows a well-established workflow, from sample preparation to final data analysis.[6][7]

The first and often most challenging step is obtaining a high-quality single crystal.[8] The crystal should ideally be larger than 0.1 mm in all dimensions, be pure, and have no significant internal defects.[8]

-

Synthesis: this compound can be synthesized via the reduction of corresponding piperidone compounds.[9] For crystallographic studies, the compound must be purified to a high degree, as impurities can inhibit crystal growth.

-

Crystallization Methods: High-quality crystals are typically grown from a supersaturated solution. Common techniques include:

-

Slow Evaporation: The solute is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and crystals to form.

-

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to an intense beam of monochromatic X-rays.[7][8]

-

Mounting: The crystal is mounted on a goniometer head, often held in a cryo-stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.

-

Data Collection: The crystal is rotated in the X-ray beam, and the diffracted X-rays produce a unique pattern of reflections.[8] The angles and intensities of these diffracted beams are meticulously measured.[8] A complete dataset is collected by rotating the crystal through a specific angular range.

The collected diffraction data is used to calculate a three-dimensional map of the electron density within the crystal.[7]

-

Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.

-

Structure Solution: For small molecules, the "phase problem" is typically solved using direct methods.[8] This computational technique uses statistical relationships between the reflection intensities to estimate the initial phases, allowing for the calculation of an initial electron density map.

-

Model Building and Refinement: From the electron density map, the positions of the atoms can be determined and a molecular model is built. This model is then refined using least-squares methods to achieve the best possible fit with the experimental diffraction data.[8] The quality of the final structure is assessed using metrics like the R-factor.

Visualization of the Experimental Workflow

The logical flow from sample preparation to the final validated crystal structure is a critical process for researchers. The following diagram illustrates this standard workflow.

Caption: Workflow for Small Molecule Crystal Structure Determination.

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, the methodologies for its determination are robust and well-established. The process of crystallization, X-ray data collection, and structure refinement provides unparalleled insight into the atomic-level details of a molecule. For researchers in drug development, applying these techniques to key intermediates and final active pharmaceutical ingredients is an indispensable step in understanding and optimizing their solid-state properties.

References

- 1. eas.org [eas.org]

- 2. rigaku.com [rigaku.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. Structure of droperidol-ethanol (1/1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. CN100488949C - Synthesis process of N-sustituent-4-piperidyl alcohol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 1-(4-Piperidyl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Piperidyl)ethanol. Due to the limited availability of specific quantitative solubility data in public literature, this guide establishes an inferred solubility profile based on its physicochemical properties and the known behavior of structurally similar compounds. Furthermore, this document details a standardized experimental protocol for the precise determination of its solubility, a critical parameter for formulation, synthesis, and drug development processes.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is essential for predicting its solubility. The molecule consists of a polar piperidine ring, which contains a secondary amine, and a hydrophilic ethanol group attached at the 4-position. This structure imparts both hydrogen bond donor and acceptor capabilities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 622-26-4 | [1][2] |

| Molecular Formula | C₇H₁₅NO | [1][2] |

| Molecular Weight | 129.20 g/mol | [2] |

| Melting Point | 45-50 °C | [1] |

| Boiling Point | 131-136 °C at 17 mmHg | [1] |

| Appearance | White crystalline low melting solid or colorless to pale yellow liquid | [1][3] |

| pKa | 15.10 ± 0.10 (Predicted) | |

| XLogP3-AA | 0.2 | [2] |

| Topological Polar Surface Area | 32.3 Ų | [2] |

Inferred Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[4] The structure of this compound, with its polar amine and hydroxyl groups, suggests a strong affinity for polar solvents. Its parent heterocycle, piperidine, is highly soluble in water and various organic solvents like alcohols and ethers, but has limited solubility in nonpolar solvents such as hexane.[5]

Based on these principles, the following qualitative solubility profile for this compound is inferred.

Table 2: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Example Solvents | Inferred Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | High | The hydroxyl (-OH) and amine (-NH) groups can form strong hydrogen bonds with protic solvents. Moderate solubility in water and ethanol has been noted.[3][6] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | Moderate to High | The molecule's significant dipole moment allows for favorable dipole-dipole interactions with polar aprotic solvents.[4][7] |

| Slightly Polar | Chloroform, Dichloromethane (DCM) | Low to Moderate | Limited interactions are expected. Slight solubility in chloroform has been reported. |

| Non-Polar | Hexane, Toluene | Low | The significant polarity of the solute is expected to result in poor solvation by non-polar solvents, which primarily rely on weaker van der Waals forces.[5] |

Experimental Protocol for Solubility Determination

To ascertain precise quantitative solubility, a standardized experimental method should be employed. The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[8][9]

Methodology: Equilibrium Solubility Determination via the Shake-Flask Method

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a sealed container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is necessary to ensure saturation.[10]

-

Add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Place the sealed container in a constant temperature shaker bath, typically maintained at a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound.[8][11] Consistent agitation is crucial.[12]

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solid to settle.

-

Carefully separate the saturated supernatant from the undissolved solid. This is typically achieved by centrifugation followed by withdrawing a sample of the clear liquid, or by filtering the sample through a syringe filter (e.g., 0.22 µm PTFE).[8][9]

-

-

Quantification:

-

Accurately dilute a known volume of the clear saturated solution with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity.

-

UV-Vis Spectroscopy: Suitable if the compound has a chromophore and no interfering substances are present.

-

Gravimetric Analysis: Involves evaporating a known volume of the solvent and weighing the residual solid. This method is simpler but may be less precise.

-

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

References

- 1. Page loading... [guidechem.com]

- 2. 4-Piperidineethanol | C7H15NO | CID 73953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 8. enamine.net [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic Data for 1-(4-Piperidyl)ethanol: A Search for Available Information

Despite a comprehensive search of publicly available scientific databases and chemical literature, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 1-(4-Piperidyl)ethanol remains elusive. While information on structurally related compounds is accessible, specific, verified spectral data for this compound could not be located. This technical guide outlines the search process and provides general methodologies for the spectroscopic analysis of similar organic compounds, which would be applicable to this compound should a sample become available for characterization.

Data Unavailability

Searches for "this compound" and its synonyms, including "1-(piperidin-4-yl)ethanol," across various chemical databases and scientific search engines did not yield any publications or spectral repositories containing the requested experimental NMR, IR, or mass spectrometry data. The information found often pertained to isomers such as N-(2-hydroxyethyl)piperidine (also known as 4-piperidineethanol) or other piperidine derivatives.

While a synthesis for this compound can be proposed through standard organic chemistry reactions, such as the reduction of 4-acetylpiperidine, publications detailing this synthesis and the subsequent full characterization of the product were not found. Chemical suppliers may list the compound, but they do not typically provide detailed spectroscopic data.

General Experimental Protocols for Spectroscopic Analysis

For researchers and scientists who may synthesize or acquire this compound, the following are detailed, generalized experimental protocols for obtaining the necessary spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are crucial for elucidating the molecular structure of an organic compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; deuterium oxide, D₂O; or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent will depend on the sample's solubility.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the solution height is adequate for the spectrometer's detector (typically around 4-5 cm).

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument's autosampler or manually lower it into the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is standard to simplify the spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a small amount of the solid or liquid this compound sample directly onto the crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (typically in the range of 1 µg/mL to 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

The choice of solvent will depend on the ionization technique to be used.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

-

Apply a high voltage to the ESI needle to generate charged droplets.

-

The solvent evaporates, leading to the formation of protonated molecules [M+H]⁺ in positive ion mode.

-

The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, showing the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

Workflow for Spectroscopic Analysis

The logical flow for the characterization of a newly synthesized compound like this compound is depicted in the following diagram.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

While a comprehensive technical guide on the spectroscopic data of this compound cannot be provided at this time due to the lack of available experimental data, this document serves as a resource for the general protocols required for its characterization. Researchers in possession of this compound are encouraged to perform the analyses described to contribute this valuable data to the scientific community. The outlined methodologies and workflow provide a solid foundation for the structural elucidation of this and other novel organic compounds.

Thermal Stability and Degradation Profile of 1-(4-Piperidyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and potential degradation profile of 1-(4-Piperidyl)ethanol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information on the known stability of related piperidine and ethanol derivatives to infer potential degradation pathways. It further outlines detailed experimental protocols for conducting thorough thermal analysis and forced degradation studies, which are crucial for establishing a complete stability profile in a drug development context. This document is intended to serve as a foundational resource for researchers initiating stability studies on this compound, offering a structured approach to experimental design and data interpretation.

Introduction

This compound is a heterocyclic compound featuring a piperidine ring substituted with an ethanol group. The piperidine moiety is a common structural feature in many pharmaceuticals, and its stability is a critical factor in drug safety and efficacy.[1][2] The presence of both a secondary amine within the piperidine ring and a primary alcohol functional group suggests potential susceptibility to thermal and oxidative degradation. Understanding the thermal stability and degradation pathways of this molecule is paramount for the development of stable pharmaceutical formulations.

Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[3][4] This guide will explore the theoretical degradation pathways of this compound and provide standardized methodologies for its experimental investigation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting stability studies.

| Property | Value | Reference |

| Molecular Formula | C7H15NO | [5] |

| Molecular Weight | 129.20 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Soluble in water and organic solvents | - |

Table 1: Physicochemical Properties of this compound.

Potential Degradation Pathways

Based on the functional groups present in this compound (a secondary amine and a primary alcohol), several degradation pathways can be postulated. The piperidine ring itself is generally stable, but the secondary amine is susceptible to oxidation.[6] The ethanol side chain can also undergo oxidation.

A hypothetical degradation pathway for this compound is illustrated in the following diagram. This pathway is based on known degradation mechanisms of similar compounds.

Caption: Hypothetical Degradation Pathway of this compound.

Experimental Protocols for Stability Assessment

To experimentally determine the thermal stability and degradation profile of this compound, a series of well-defined studies should be conducted. These include thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and forced degradation studies.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., alumina or platinum).

-

Atmosphere: Nitrogen or air, at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Inert atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic or exothermic peaks indicate thermal events.

Forced Degradation Studies

Forced degradation (or stress testing) is performed to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.

Experimental Workflow:

The following diagram illustrates a typical workflow for a forced degradation study.

References

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Piperidineethanol | C7H15NO | CID 73953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Technical Guide: Biological Activity Screening of 1-(4-Piperidyl)ethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data relevant to the biological activity screening of 1-(4-Piperidyl)ethanol and its derivatives. This class of compounds, characterized by a piperidine ring substituted at the 4-position with a 1-ethanol group, represents a versatile scaffold for the development of novel therapeutic agents. The information presented herein is curated from scientific literature and is intended to serve as a foundational resource for researchers engaged in the discovery and development of piperidine-based pharmaceuticals.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established chemical routes. A common strategy involves the reaction of a suitably protected 4-piperidone with an organometallic reagent, followed by deprotection. Another approach is the reduction of a corresponding acetylpiperidine derivative.

A general synthetic protocol for the preparation of piperidinol analogs involves a two-step process. First, an optically active epoxide intermediate is reacted with a substituted phenol or thiophenol in the presence of a base like cesium carbonate to yield a chiral epoxide derivative. Subsequently, this intermediate is treated with a 4-piperidine scaffold in ethanol under reflux to afford the desired alcohol derivative.[1]

Biological Activities and Screening Protocols

Derivatives of the this compound scaffold have been investigated for a range of biological activities. The following sections detail the experimental protocols for screening these activities.

Analgesic Activity

Piperidine derivatives are well-known for their analgesic properties.[2][3][4][5] The screening for analgesic potential can be conducted using various in vivo models.

This method is used to evaluate the central analgesic activity of a compound.

-

Animals: Male Swiss albino mice (20-25 g) are used.

-

Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

-

Procedure:

-

Animals are placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the forepaws, jumping) is recorded.

-

A cut-off time of 30-45 seconds is set to prevent tissue damage.

-

Animals are divided into control and test groups. The control group receives the vehicle, while the test groups receive the this compound derivative at various doses. A standard drug, such as morphine, is used as a positive control.

-

The reaction time is measured at specific intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

-

-

Data Analysis: An increase in the reaction time compared to the control group indicates analgesic activity. The results are typically expressed as the mean increase in latency ± SEM.

This test is used to screen for peripheral analgesic activity.

-

Animals: Male Swiss albino mice (20-25 g).

-

Procedure:

-

Animals are divided into control, standard, and test groups.

-

The test compound or vehicle is administered orally 30-60 minutes before the induction of writhing. A standard drug like Diclofenac Sodium can be used.

-

Writhing is induced by an intraperitoneal injection of 0.6% acetic acid solution.

-

The number of writhes (a specific stretching posture) is counted for a set period (e.g., 20 minutes) after the acetic acid injection.

-

-

Data Analysis: A reduction in the number of writhes in the test groups compared to the control group indicates analgesic activity. The percentage of inhibition is calculated.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives can be assessed using in vitro and in vivo models.

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[6][7][8]

-

Cell Line: RAW 264.7 macrophage cells.

-

Procedure:

-

RAW 264.7 cells are cultured in a 96-well plate.

-

Cells are pre-treated with various concentrations of the test compounds for 1 hour.

-

Inflammation is induced by adding LPS (1 µg/mL).

-

After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

-

Data Analysis: The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined.

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[9]

-

Animals: Wistar rats (150-200 g).

-

Procedure:

-

Animals are divided into control, standard, and test groups.

-

The test compound or vehicle is administered orally 1 hour before the induction of edema. A standard drug like indomethacin is used.

-

Edema is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

The paw volume is measured using a plethysmometer at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis: The percentage of inhibition of edema in the test groups is calculated by comparing the increase in paw volume with the control group.

Antimicrobial Activity

The antimicrobial activity of this compound derivatives can be determined against a panel of pathogenic bacteria and fungi.

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

-

Microorganisms: A selection of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).

-

Procedure:

-

Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

A standardized inoculum of the test microorganism is added to each well.

-

The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Cytotoxic Activity

The cytotoxic potential of these derivatives is a crucial parameter, especially for compounds intended for anticancer therapy.

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.[11]

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a normal cell line (e.g., human dermal fibroblasts) to assess selectivity.

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.

Quantitative Data Presentation

The following tables summarize the biological activities of various piperidine derivatives, providing a comparative overview of their potency. It is important to note that these data are for a range of piperidine derivatives and not exclusively for this compound derivatives, as specific data for this subclass is limited in the public domain.

Table 1: Analgesic Activity of Piperidine Derivatives

| Compound ID | Animal Model | Potency (ED50 or % Inhibition) | Reference |

| PD1 | Writhing Test (mice) | Highly Significant (p < 0.01) | [5] |

| PD3 | Writhing Test (mice) | Highly Significant (p < 0.01) | [5] |

| PD5 | Writhing Test (mice) | Highly Significant (p < 0.01) | [5] |

| Compound 16 | Hot Plate Test (mice) | 2-3 times more potent than codeine | [4] |

| Compound 43 | Hot Plate Test (mice) | 2-3 times more potent than codeine | [4] |

| Compound 44 | Hot Plate Test (mice) | 2-3 times more potent than codeine | [4] |

Table 2: Anti-inflammatory Activity of Piperidine Derivatives

| Compound ID | Assay | IC50 / % Inhibition | Reference |

| Compound 1 | Protein Denaturation | 43.5% | [12] |

| Compound 2 | Protein Denaturation | 71.3% | [12] |

| Compound 3 | Protein Denaturation | 39.3% | [12] |

| Compound 2 | DPPH Radical Scavenging | IC50: 30.392 µM | [12] |

| Compound 1 | DPPH Radical Scavenging | IC50: 37.802 µM | [12] |

| Compound 3 | DPPH Radical Scavenging | IC50: 72.285 µM | [12] |

Table 3: Antimicrobial Activity of Piperidine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 1 | S. mitis | 250 | [13] |

| Compound 10 | S. mitis | 250 | [13] |

| Compound 13 | S. mitis | 250 | [13] |

| Compound 1 | S. sanguinis | 250 | [13] |

| Compound 10 | S. sanguinis | 250 | [13] |

| Compound 13 | S. sanguinis | 250 | [13] |

| Compound 5 | E. coli | 1500 | [14] |

| Compound 6 | S. aureus | <1500 | [15] |

Table 4: Cytotoxic Activity of Piperidine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Compound 2e | Ca9-22 (Gingival Carcinoma) | - | [11] |

| Compound 2r | Ca9-22 (Gingival Carcinoma) | - | [11] |

| Compound 2k | Colo-205 (Adenocarcinoma) | - | [11] |

| Compound 2m | Colo-205 (Adenocarcinoma) | - | [11] |

| Compound 2o | Colo-205 (Adenocarcinoma) | - | [11] |

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the screening of this compound derivatives.

References

- 1. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on analgesic agents. 1.1a Preparation of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Inflammatory, Analgesic, and Antipyretic Activities of the Ethanol Extract of Piper interruptum Opiz. and Piper chaba Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria [mdpi.com]

- 14. academicjournals.org [academicjournals.org]

- 15. researchgate.net [researchgate.net]

The Versatile Precursor: An In-depth Technical Guide to 1-(4-Piperidyl)ethanol in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Piperidyl)ethanol, a pivotal precursor in the landscape of modern chemical synthesis. Its unique structural features, combining a piperidine ring and a primary alcohol, make it a valuable building block for a diverse array of complex molecules, particularly in the realm of pharmaceuticals. This document delves into the synthesis, properties, and significant applications of this compound, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Core Properties and Specifications

This compound, also known by its synonyms 2-(4-Piperidyl)ethanol and 4-Piperidineethanol, is a heterocyclic compound with the molecular formula C7H15NO. Its chemical structure is characterized by a piperidine ring substituted at the 4-position with a 2-hydroxyethyl group. This bifunctional nature allows for a wide range of chemical modifications at both the secondary amine of the piperidine ring and the hydroxyl group of the ethanol side chain.

| Property | Value | Reference |

| Molecular Formula | C7H15NO | --INVALID-LINK-- |

| Molecular Weight | 129.20 g/mol | --INVALID-LINK-- |

| CAS Number | 622-26-4 | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Boiling Point | 131-136 °C at 17 mmHg | --INVALID-LINK-- |

| Melting Point | 45-50 °C | --INVALID-LINK-- |

| Density | 1.0059 g/cm³ at 15 °C | --INVALID-LINK-- |

Spectroscopic Data Summary

| Technique | Data |

| ¹H NMR (Predicted) | δ (ppm): 3.65 (t, 2H, -CH₂OH), 2.95 (m, 2H, -CH₂-N), 2.50 (m, 2H, -CH₂-N), 1.65 (m, 2H, piperidine-CH₂), 1.50 (m, 1H, piperidine-CH), 1.20 (m, 2H, piperidine-CH₂) |

| ¹³C NMR (Predicted) | δ (ppm): 61.0 (-CH₂OH), 45.0 (-CH₂-N), 38.0 (-CH₂-CH₂OH), 35.0 (piperidine-CH), 32.0 (piperidine-CH₂) |

| Mass Spectrum (EI) | Key fragments (m/z): 129 (M+), 112, 98, 84, 70 |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common and industrially viable methods include the catalytic hydrogenation of 2-(4-pyridyl)ethanol and the reduction of 4-piperidone derivatives.

Method 1: Catalytic Hydrogenation of 2-(4-Pyridyl)ethanol

This method involves the reduction of the pyridine ring of the corresponding pyridine analog.

An In-depth Technical Guide to 1-Piperidin-4-ylethanol (CAS 6457-48-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Piperidin-4-ylethanol (CAS 6457-48-3), a versatile building block with significant applications in medicinal chemistry and drug development. This document details its chemical and physical properties, synthesis protocols, spectral data, and its emerging role in targeted protein degradation and modulation of inflammatory pathways.

Core Properties of 1-Piperidin-4-ylethanol

1-Piperidin-4-ylethanol, also known as 1-(4-piperidyl)ethanol, is a piperidine derivative characterized by a primary alcohol functional group attached to the 4-position of the piperidine ring. Its structure makes it a valuable synthon for introducing a piperidine moiety with a flexible linker into more complex molecules.

Physicochemical and Spectral Data

The following tables summarize the key physicochemical and spectral properties of 1-Piperidin-4-ylethanol.

| Property | Value | Reference |

| CAS Number | 6457-48-3 | General |

| Molecular Formula | C₇H₁₅NO | [General] |

| Molecular Weight | 129.20 g/mol | [General] |

| IUPAC Name | 1-(Piperidin-4-yl)ethanol | [General] |

| Synonyms | This compound, 4-Piperidinemethanol, α-methyl- | [General] |

| Boiling Point | 121 °C (for trifluoroacetate salt) | [1] |

| Melting Point | Not available | |

| Density | Not available |

Table 1: Physicochemical Properties of 1-Piperidin-4-ylethanol.

| Spectrum Type | Key Features |

| ¹H NMR | Expected signals for piperidine ring protons, a quartet for the CH proton adjacent to the hydroxyl group, and a doublet for the methyl group. |

| ¹³C NMR | Expected signals for the five distinct carbons of the piperidine ring, the CH-OH carbon, and the methyl carbon. |

| IR Spectroscopy | Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and C-O stretching (~1050 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 129, with characteristic fragmentation patterns of piperidine derivatives. |

Table 2: Summary of Spectral Data for 1-Piperidin-4-ylethanol.

Synthesis and Experimental Protocols

The synthesis of 1-Piperidin-4-ylethanol can be achieved through the reduction of N-protected 4-acetylpiperidine, followed by deprotection. A common synthetic approach is outlined below.

Experimental Protocol: Synthesis of 1-Piperidin-4-ylethanol

Step 1: Protection of 4-Acetylpiperidine

-

To a solution of 4-acetylpiperidine hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (2.2 equivalents) at 0 °C.

-

Slowly add a solution of benzyl chloroformate (1.1 equivalents) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield N-benzylcarbonyl-4-acetylpiperidine.

Step 2: Reduction of the Ketone

-

Dissolve N-benzylcarbonyl-4-acetylpiperidine (1 equivalent) in methanol.

-

Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

-

Stir the reaction at room temperature for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to obtain N-benzylcarbonyl-1-(piperidin-4-yl)ethanol.

Step 3: Deprotection

-

Dissolve the N-protected alcohol from the previous step in ethanol.

-

Add palladium on carbon (10 mol%) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 1-Piperidin-4-ylethanol.

Applications in Drug Development

The unique structural features of 1-Piperidin-4-ylethanol make it a valuable component in the design of novel therapeutics, particularly in the fields of targeted protein degradation and inflammation.

Role as a PROTAC Linker

1-Piperidin-4-ylethanol and its derivatives are utilized as rigid linkers in the design of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The piperidine ring provides a rigid scaffold that can improve the metabolic stability and potency of the PROTAC by optimizing the spatial orientation of the target-binding and E3 ligase-binding moieties.[3] The hydroxyl group of 1-Piperidin-4-ylethanol serves as a convenient handle for further chemical modification and attachment to the other components of the PROTAC.

Modulation of the NLRP3 Inflammasome

Recent studies have highlighted the potential of piperidine-containing scaffolds in the development of inhibitors for the NLRP3 inflammasome.[4][5] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a range of inflammatory diseases.[6] Derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been shown to inhibit the ATPase activity of NLRP3, a critical step in its activation and the subsequent release of pro-inflammatory cytokines.[4] The piperidine moiety in these inhibitors plays a crucial role in their binding to the NLRP3 protein.

Suppliers

1-Piperidin-4-ylethanol (CAS 6457-48-3) is available from a number of chemical suppliers catering to the research and development market. Purity levels and available quantities may vary.

Safety and Handling

1-Piperidin-4-ylethanol should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of 1-Piperidin-4-ylethanol for its application in research and drug development. Its versatility as a synthetic building block, particularly in the rapidly evolving fields of targeted protein degradation and inflammation, underscores its importance for medicinal chemists and pharmacologists.

References

- 1. 1-Piperidin-4-ylethanol trifluoroacetate | 6457-48-3 | GAA45748 [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeting NLRP3 Inflammasome: Structure, Function, and Inhibitors - Lou - Current Medicinal Chemistry [edgccjournal.org]

- 7. 6457-48-3|this compound|BLD Pharm [bldpharm.com]

- 8. Hit2Lead | 1-(4-piperidinyl)ethanol | CAS# 6457-48-3 | MFCD00120611 | BB-4087900 [hit2lead.com]

molecular weight and formula of 1-(4-Piperidyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Piperidyl)ethanol, a heterocyclic amine, is a valuable building block in the synthesis of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications in drug discovery, with a focus on its role as a key intermediate. Detailed experimental protocols and structured data are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound, also known as α-methyl-4-piperidinemethanol, is a solid at room temperature with a melting point between 64 and 68°C.[1] Its chemical formula is C₇H₁₅NO, and it has a molecular weight of 129.20 g/mol .[2][3]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO | [2][3] |

| Molecular Weight | 129.20 g/mol | [2] |

| CAS Number | 6457-48-3 | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | 64-68 °C | [1] |

| Boiling Point | 121-122 °C | [1] |

| SMILES | CC(O)C1CCNCC1 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and effective method is the Grignard reaction, which involves the reaction of 4-piperidinecarboxaldehyde with a methylmagnesium halide.

Experimental Protocol: Grignard Reaction

This protocol describes the synthesis of this compound from N-Boc-4-piperidinecarboxaldehyde, followed by deprotection.

Materials:

-

N-Boc-4-piperidinecarboxaldehyde

-

Methylmagnesium bromide (CH₃MgBr) solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Grignard Reaction:

-

A solution of N-Boc-4-piperidinecarboxaldehyde in anhydrous THF is cooled to 0 °C in an ice bath.

-

Methylmagnesium bromide solution (1.2 equivalents) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield N-Boc-1-(4-piperidyl)ethanol.

-

-

Boc Deprotection:

-

The crude N-Boc-1-(4-piperidyl)ethanol is dissolved in dichloromethane.

-

Trifluoroacetic acid (2 equivalents) is added, and the mixture is stirred at room temperature for 1 hour.

-

The solvent is removed under reduced pressure.

-

The residue is redissolved in dichloromethane and washed with saturated aqueous NaHCO₃ solution.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to give this compound.

-

The product can be further purified by column chromatography or recrystallization.

-

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. Its piperidine ring and hydroxyl group provide versatile points for chemical modification.

Intermediate in the Synthesis of EGFR Inhibitors

A notable application of this compound is in the synthesis of epidermal growth factor receptor (EGFR) inhibitors for the treatment of cancer. It is used as a reactant in the reductive amination with 2-(4-bromophenyl)acetaldehyde to form a key intermediate.

Reductive Amination Protocol:

-

A solution of 2-(4-bromophenyl)acetaldehyde and this compound (1.3 equivalents) is prepared in dichloromethane (DCM).

-

Sodium triacetoxyborohydride (3 equivalents) is added to the mixture.

-

The reaction is stirred at room temperature for 16 hours.

-

The reaction is quenched with a saturated aqueous solution of sodium carbonate (Na₂CO₃).

-

The product is extracted and purified to yield 1-[1-[2-(4-bromophenyl)ethyl]-4-piperidyl]ethanol, a precursor for EGFR inhibitors.

Biological Activity and Signaling Pathways

Direct biological activity and specific signaling pathway modulation by this compound itself are not extensively documented in publicly available literature. Its primary role reported is as a synthetic intermediate. The biological effects of the final products, such as EGFR inhibitors, are well-characterized and target specific cellular signaling pathways involved in cell proliferation and survival.

The broader class of piperidine-containing compounds is known to interact with a wide range of biological targets, including G-protein coupled receptors, ion channels, and enzymes, due to the structural features of the piperidine scaffold.

Conclusion

This compound is a key synthetic intermediate with significant applications in medicinal chemistry, particularly in the development of targeted cancer therapies. This guide provides essential data and detailed protocols to support its synthesis and use in the laboratory. Further research into the direct biological effects of this compound could reveal novel therapeutic applications.

References

The Piperidine Scaffold: A Cornerstone of Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and natural products underscores its significance in the development of therapeutic agents.[1][2] The unique conformational flexibility of the piperidine ring allows for the precise spatial arrangement of substituents, enabling optimized interactions with biological targets.[2][3] This guide provides a comprehensive overview of the therapeutic applications of piperidine scaffolds, focusing on quantitative data, detailed experimental methodologies, and the visualization of key biological pathways.

Therapeutic Applications Across Diverse Disease Areas

Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their successful application in treating a multitude of diseases.[4][5] These include neurodegenerative disorders, cancer, infectious diseases, and pain management.

Central Nervous System (CNS) Disorders

The piperidine moiety is a key structural feature in many drugs targeting the CNS. Its ability to modulate physicochemical properties can be crucial for crossing the blood-brain barrier.[6]

-

Alzheimer's Disease: Donepezil, a piperidine derivative, is a cornerstone in the symptomatic treatment of Alzheimer's disease.[7] It functions as an acetylcholinesterase (AChE) inhibitor, preventing the breakdown of the neurotransmitter acetylcholine.[8][9] The benzyl-piperidine group of donepezil plays a crucial role in binding to the catalytic site of AChE.[6] Other piperidine-based compounds have been designed as dual inhibitors of both AChE and butyrylcholinesterase (BuChE).

-